![molecular formula C7H16ClNO B2544070 7-Aminoheptan-2-one hydrochloride CAS No. 850032-88-1](/img/structure/B2544070.png)
7-Aminoheptan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminoheptan-2-one hydrochloride, also known as AHP, is a synthetic compound used in a variety of scientific experiments. It is a derivative of heptan-2-one and is used for its various biochemical and physiological effects. AHP is commonly used in scientific research applications such as enzyme kinetics and drug metabolism studies.
Scientific Research Applications
7-Aminoheptan-2-one hydrochloride has been used in a wide range of scientific research applications, including enzyme kinetics and drug metabolism studies. It has also been used as a substrate in enzyme assays to measure the activity of enzymes such as cytochrome P-450 and alcohol dehydrogenase. 7-Aminoheptan-2-one hydrochloride has also been used to study the mechanisms of drug metabolism and the effects of drugs on the body.
Mechanism Of Action
The mechanism of action of 7-Aminoheptan-2-one hydrochloride is not completely understood, but it is thought to work by inhibiting the activity of certain enzymes. 7-Aminoheptan-2-one hydrochloride is thought to interact with the active site of an enzyme and prevent it from catalyzing the reaction. This inhibition of enzyme activity can lead to a decrease in the rate of drug metabolism and other biochemical reactions.
Biochemical and Physiological Effects
7-Aminoheptan-2-one hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, such as cytochrome P-450 and alcohol dehydrogenase. 7-Aminoheptan-2-one hydrochloride has also been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids and cholesterol. In addition, 7-Aminoheptan-2-one hydrochloride has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages And Limitations For Lab Experiments
7-Aminoheptan-2-one hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a wide range of biochemical and physiological effects. However, 7-Aminoheptan-2-one hydrochloride can be expensive and difficult to obtain in large quantities. In addition, 7-Aminoheptan-2-one hydrochloride can be difficult to work with due to its low solubility in water.
Future Directions
The use of 7-Aminoheptan-2-one hydrochloride in scientific research is still in its early stages and there are many potential future directions for its use. One potential future direction is to use 7-Aminoheptan-2-one hydrochloride as a tool to study the effects of drugs on the body. Another potential future direction is to use 7-Aminoheptan-2-one hydrochloride to study the mechanisms of drug metabolism and to develop new drugs. A third potential future direction is to use 7-Aminoheptan-2-one hydrochloride in the development of new enzyme assays and other biochemical assays. Finally, 7-Aminoheptan-2-one hydrochloride could be used to study the biochemical and physiological effects of other compounds, such as natural products and synthetic compounds.
Synthesis Methods
The synthesis of 7-Aminoheptan-2-one hydrochloride is relatively simple and can be achieved by the reaction of heptan-2-one and hydroxylamine hydrochloride in an organic solvent. The reaction proceeds in the presence of a base such as sodium hydroxide. The reaction is usually carried out at a temperature of about 80°C for about 8 hours. The reaction yields a white solid that can be purified by recrystallization.
properties
IUPAC Name |
7-aminoheptan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNXZLATPXLCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoheptan-2-one hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.